
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
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Overview
Description
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide” is a synthetic organic compound that features a complex molecular structure It contains a cyclohexene ring, a thiophene ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene derivative: Starting from cyclohexanone, a Wittig reaction can be used to introduce the ethyl group, forming the cyclohexene derivative.
Synthesis of the thiophene derivative: The thiophene ring can be functionalized with a pentyl chain through a Friedel-Crafts alkylation.
Coupling reactions: The cyclohexene and thiophene derivatives can be coupled using a suitable linker, such as an oxalamide group, through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pentyl chain.
Reduction: Reduction reactions could target the double bond in the cyclohexene ring.
Substitution: Substitution reactions might occur at the thiophene ring or the amide nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Saturated cyclohexane derivatives.
Substitution products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential therapeutic agent due to its unique structure.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Material Production: Component in the production of advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(furan-2-yl)pentyl)oxalamide: Similar structure with a furan ring instead of a thiophene ring.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(phenyl)pentyl)oxalamide: Similar structure with a phenyl ring instead of a thiophene ring.
Uniqueness
Structural Features: The combination of cyclohexene, thiophene, and oxalamide groups is unique and may confer specific chemical and biological properties.
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide, with CAS number 2034482-25-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N2O3S
- Molecular Weight : 364.5 g/mol
- Structure : The compound features a cyclohexenyl group and a thiophenol moiety, which may influence its biological interactions.
The biological mechanisms through which this compound may exert its effects include:
- Alkylation of DNA : Similar compounds have demonstrated the ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.
- Inhibition of Tumor Growth : The presence of hydroxyl and thiophenol groups may enhance the compound's ability to inhibit tumor growth by modulating signaling pathways associated with cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some oxalamide derivatives are known to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of related oxalamide compounds showed that they significantly increased the lifespan of mice with implanted tumors when administered at non-lethal doses. The study suggested that these compounds could be developed as chemotherapeutic agents due to their selective toxicity towards tumor cells over normal cells.
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic insights into how alkylating agents interact with cellular components. It was found that compounds similar to this compound could disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Data Summary
Property | Value |
---|---|
Molecular Formula | C19H28N2O3S |
Molecular Weight | 364.5 g/mol |
Antitumor Activity | Yes (potentially significant) |
Mechanisms of Action | Alkylation, ROS generation |
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-13-10-16(17-7-4-14-25-17)9-12-21-19(24)18(23)20-11-8-15-5-2-1-3-6-15/h4-5,7,14,16,22H,1-3,6,8-13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNEUASZYMZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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